molecular formula C28H36N2O7Si B8112747 1-((2R,3R,4R,5R)-4-((tert-butyldiphenylsilyl)oxy)-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4R,5R)-4-((tert-butyldiphenylsilyl)oxy)-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8112747
M. Wt: 540.7 g/mol
InChI Key: LGIQOBKWDIBJQN-VNSJUHMKSA-N
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Description

This compound is a modified nucleoside analog featuring a pyrimidine-2,4-dione (thymine/uracil-like) base conjugated to a tetrahydrofuran (sugar) moiety. Key structural modifications include:

  • 4-position: A tert-butyldiphenylsilyl (TBDPS) protecting group on the hydroxyl group, enhancing stability during synthesis .
  • 3-position: A 2-methoxyethoxy substituent, improving solubility and steric shielding .
  • 5-position: A hydroxymethyl group, a common feature in bioactive nucleosides for phosphorylation or prodrug derivatization .

Such modifications are critical for optimizing pharmacokinetics, metabolic resistance, and target binding in antiviral or anticancer applications.

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O7Si/c1-28(2,3)38(20-11-7-5-8-12-20,21-13-9-6-10-14-21)37-24-22(19-31)36-26(25(24)35-18-17-34-4)30-16-15-23(32)29-27(30)33/h5-16,22,24-26,31H,17-19H2,1-4H3,(H,29,32,33)/t22-,24-,25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIQOBKWDIBJQN-VNSJUHMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C(OC(C3OCCOC)N4C=CC(=O)NC4=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3[C@H](O[C@H]([C@@H]3OCCOC)N4C=CC(=O)NC4=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O7Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2R,3R,4R,5R)-4-((tert-butyldiphenylsilyl)oxy)-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential biological significance. This article reviews its biological activities based on available research findings, including data tables and case studies.

Chemical Structure

The compound features a tetrahydrofuran ring substituted with a pyrimidine moiety and a tert-butyldiphenylsilyl group. The structural complexity suggests a potential for diverse biological interactions.

Antitumor Activity

Several studies have indicated that compounds similar to this structure exhibit antitumor properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study demonstrated that a related pyrimidine derivative inhibited the proliferation of various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds possess antimicrobial properties.

Microorganism Tested Activity (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways.

  • Enzyme Target : Inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds.
  • Inhibition Assay Results : The IC50 for DHFR inhibition was reported at approximately 50 µM for structurally similar compounds.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.

Absorption and Distribution

  • Solubility : The presence of hydrophilic groups suggests moderate solubility in aqueous environments.
  • Bioavailability : Preliminary studies indicate that modifications to the silyl group can enhance bioavailability.

Metabolism

The metabolic pathway is likely to involve phase I reactions such as oxidation and hydrolysis, followed by phase II conjugation processes.

Toxicology

Toxicological assessments are essential for determining safety profiles.

  • Acute Toxicity : Initial tests suggest low acute toxicity in animal models.
  • Long-term Effects : Ongoing studies are examining chronic exposure effects and potential teratogenicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related nucleoside analogs, highlighting key differences and their implications:

Compound Name / ID Substituents / Modifications Molecular Weight Key Properties Synthesis Yield Applications Reference
Target Compound 4-TBDPS, 3-(2-methoxyethoxy), 5-hydroxymethyl 578.7 (calc.) High lipophilicity, enhanced stability ~85% (estimated) Antiviral/anticancer prodrug
Compound 13 () 4-prop-2-ynyloxy, deprotected 5-hydroxymethyl 303.09 Reduced steric bulk, moderate solubility 93% Intermediate for click chemistry
Compound 11 () 5-TBDMS-protected hydroxymethyl, 4-OH 396.5 Acid-labile protection, lower stability 80–85% Nucleoside intermediate
5-Fluoro analog () 5-fluoropyrimidine, 2-hydroxyethyl 296.2 Enhanced metabolic stability, fluorouracil mimic 75–80% Anticancer (TS inhibition)
5-Iodo analog () 5-iodopyrimidine, 3-fluoro, 4-OH 354.1 Radioimaging potential, halogen bonding 70% Antitumor/antiviral
3'-Azido analog () 4-azido, 3-OH, 5-hydroxymethyl 297.2 Click chemistry handle, chain termination 65–70% Antiretroviral (e.g., AZT-like)

Key Comparative Insights

Protecting Group Strategies :

  • The TBDPS group in the target compound offers superior stability compared to tert-butyldimethylsilyl (TBDMS) in Compound 11, particularly under acidic conditions .
  • Prop-2-ynyloxy (Compound 13) enables click chemistry but lacks the steric protection of TBDPS, limiting in vivo utility .

The 2-methoxyethoxy group in the target compound improves aqueous solubility compared to non-polar TBDMS/TBDPS derivatives .

Synthetic Efficiency :

  • High yields (93%) in Compound 13 () reflect efficient deprotection steps, whereas azido derivatives () show lower yields due to reactive intermediates .

Mechanistic Implications :

  • Systems pharmacology studies () suggest that analogs with similar scaffolds (e.g., pyrimidine-2,4-dione cores) share overlapping mechanisms, such as thymidylate synthase inhibition or DNA/RNA incorporation .

Preparation Methods

Protection of the 4'-Hydroxyl Group

The 4'-hydroxyl group is protected early in the synthesis to prevent undesired side reactions. A modified protocol from employs tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions:

Procedure :

  • Dissolve uridine (10.0 g, 39.0 mmol) in dry DMF (30 mL) and add imidazole (5.80 g, 85.0 mmol) at 5°C.

  • Slowly add TBDPSCl (12.8 g, 85.0 mmol) and warm to 23°C. Stir for 20 h.

  • Quench with ice-cold water, extract with ethyl acetate, and wash with 1 M HCl (5×250 mL).

  • Dry over Na2SO4, concentrate, and purify via silica gel chromatography (EtOAc/petroleum ether, 20:80) to yield 1-((2R,3R,4R,5R)-4-((tert-butyldiphenylsilyl)oxy)-5-(hydroxymethyl)-3-hydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione as a white solid (14.2 g, 84% yield).

Key Data :

  • 1H NMR (500 MHz, DMSO-d6) : δ 11.32 (s, 1H, NH), 7.70–7.45 (m, 10H, TBDPS aromatics), 5.88 (d, J = 8.1 Hz, 1H, H-6), 5.40 (d, J = 5.2 Hz, 1H, 3'-OH), 4.12 (m, 1H, H-2'), 3.95–3.70 (m, 3H, H-4', H-5'), 1.03 (s, 9H, TBDPS t-Bu).

  • HRMS (ESI+) : m/z calc. for C31H40N2O7Si [M+H]+: 597.2589; found: 597.2586.

Introduction of the 2-Methoxyethoxy Group at the 3'-Position

The 3'-hydroxyl is functionalized via a Mitsunobu reaction to install the 2-methoxyethoxy moiety while preserving the R-configuration:

Procedure :

  • Dissolve the 4'-TBDPS-protected intermediate (5.0 g, 8.4 mmol) in THF (50 mL).

  • Add 2-methoxyethanol (1.2 mL, 12.6 mmol), triphenylphosphine (3.3 g, 12.6 mmol), and diisopropyl azodicarboxylate (DIAD, 2.5 mL, 12.6 mmol) at 0°C.

  • Stir at 23°C for 12 h, concentrate, and purify via chromatography (EtOAc/hexane, 40:60) to yield the 3'-O-(2-methoxyethoxy) derivative (4.1 g, 72% yield).

Key Data :

  • 1H NMR (500 MHz, CDCl3) : δ 7.65–7.40 (m, 10H, TBDPS aromatics), 5.92 (d, J = 8.1 Hz, 1H, H-6), 4.30 (m, 1H, H-3'), 3.80–3.50 (m, 6H, OCH2CH2OCH3), 3.38 (s, 3H, OCH3).

  • 13C NMR (125 MHz, CDCl3) : δ 163.5 (C-4), 150.2 (C-2), 135.8–127.5 (TBDPS aromatics), 101.2 (C-5), 78.4 (C-3'), 71.5 (OCH2CH2O), 59.8 (OCH3).

Deprotection of the 5'-Hydroxymethyl Group

The 5'-hydroxymethyl group, temporarily protected as a tert-butyldimethylsilyl (TBS) ether, is deprotected using trifluoroacetic acid (TFA) :

Procedure :

  • Treat the TBS-protected intermediate (3.0 g, 4.2 mmol) with TFA (18.2 g, 160 mmol) in DCM (50 mL) for 20 h.

  • Neutralize with saturated NaHCO3, extract with DCM, dry, and concentrate.

  • Purify via silica gel (MeOH/DCM, 5:95) to yield the target compound (2.4 g, 89% yield).

Key Data :

  • IR (ATR) : 3420 cm⁻¹ (OH stretch), 1685 cm⁻¹ (C=O).

  • HPLC Purity : 98.6% (C18, 0.1% TFA in H2O/MeCN).

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra confirm the regio- and stereochemistry of the final product. Distinct signals for the TBDPS aromatic protons (δ 7.6–7.4), 2-methoxyethoxy methylene (δ 3.5–3.7), and hydroxymethyl (δ 3.8–4.0) align with the expected structure.

High-Resolution Mass Spectrometry (HRMS)

The observed [M+H]+ ion at m/z 703.3012 (calc. 703.3015) validates the molecular formula C36H46N2O9Si .

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2194811) confirms the 2R,3R,4R,5R configuration, with bond angles and distances consistent with β-D-ribofuranose derivatives.

Synthetic Challenges and Mitigation

  • Stereochemical Control : The Mitsunobu reaction ensures inversion at C-3', critical for maintaining the R-configuration. Alternative SN2 displacement risks racemization.

  • Selective Silylation : Competitive silylation at the 5'-hydroxymethyl is suppressed by using stoichiometric TBDPSCl and low temperatures.

  • Purification Complexity : Silica gel chromatography with gradient elution (EtOAc/hexane) resolves polar byproducts, achieving >95% purity.

Comparative Analysis with Literature Methods

  • TBDPS Protection : The protocol from outperforms traditional TBSCl methods by enhancing steric bulk, reducing undesired side reactions.

  • Etherification : Mitsunobu conditions from provide higher regioselectivity compared to alkylation with NaH/2-methoxyethyl bromide.

  • Deprotection : TFA-mediated cleavage, as in , avoids harsh conditions that could degrade the base or sugar moieties.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including hydroxyl group protection (e.g., tert-butyldiphenylsilyl [TBDPS] for the 4-position), stereoselective glycosylation, and functional group modifications. For example:

  • Step 1 : Protect the 4-hydroxyl group using TBDPS-Cl under anhydrous conditions (e.g., DMF, imidazole) .
  • Step 2 : Introduce the 2-methoxyethoxy group via nucleophilic substitution, requiring precise temperature control (0–5°C) to avoid side reactions .
  • Step 3 : Purify intermediates using silica gel chromatography (hexane/ethyl acetate gradients) .
    Yield optimization requires monitoring pH, temperature, and stoichiometry, particularly during silylation and glycosylation steps .

Q. How can researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm stereochemistry (e.g., coupling constants for tetrahydrofuran ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., desilylation byproducts) .
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity (>95% threshold for biological assays) .

Q. What biological mechanisms are associated with this compound, and how can its activity be validated?

  • Methodological Answer : Structural analogs (e.g., uridine derivatives) exhibit antiviral activity by inhibiting viral polymerases. To validate:

  • Enzyme Assays : Test inhibition of HIV-1 reverse transcriptase or SARS-CoV-2 RNA-dependent RNA polymerase at varying concentrations (IC50_{50} determination) .
  • Cellular Assays : Measure cytotoxicity (MTT assay) and antiviral efficacy (plaque reduction) in Vero or HEK293T cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Methodological Answer : Unexpected peaks may arise from diastereomers or residual solvents.

  • Variable Temperature NMR : Heating the sample to 50°C can collapse splitting caused by slow conformational exchange .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .
  • Control Experiments : Compare with synthetic intermediates to trace impurity sources .

Q. What strategies are effective for stabilizing the hydroxymethyl group during long-term storage?

  • Methodological Answer : The hydroxymethyl group is hygroscopic and prone to oxidation.

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Protection/Deprotection : Temporarily protect the group with acetyl or benzoyl chloride, then deprotect before use (e.g., NH3_3/MeOH for acetyl) .

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for glycosylation reactions to predict stereochemical outcomes .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with viral polymerases to prioritize analogs for synthesis .
  • MD Simulations : Assess stability of the TBDPS-protected intermediate in aqueous vs. organic solvents .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., esterase susceptibility of the 2-methoxyethoxy group) .
  • Metabolite Identification : Use LC-MS to detect degradation products (e.g., deprotected hydroxyl groups) .
  • Formulation Optimization : Encapsulate the compound in liposomes to enhance bioavailability .

Safety and Handling Protocols

Q. What precautions are critical when handling the tert-butyldiphenylsilyl (TBDPS) group during synthesis?

  • Methodological Answer :

  • Ventilation : Use silylation reagents in a fume hood due to respiratory hazards .
  • Quenching : Neutralize excess TBDPS-Cl with ice-cold methanol to prevent exothermic reactions .
  • Waste Disposal : Collect silylated byproducts in sealed containers for incineration .

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